molecular formula C12H22N2O6 B1415826 (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate CAS No. 2237216-56-5

(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate

Cat. No.: B1415826
CAS No.: 2237216-56-5
M. Wt: 290.31 g/mol
InChI Key: RPAYXXHMFDTHSG-UHFFFAOYSA-N
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Description

(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a cyclopentan-1-aminium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate typically involves multiple steps. One common method starts with the cyclopentane ring, which undergoes amination to introduce the amino group. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group during subsequent reactions. The final step involves the formation of the hydrogen oxalate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under specific conditions, allowing the amino group to interact with active sites on enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Amino-cyclopentan-1-ol: Similar structure but lacks the Boc protecting group and oxalate salt.

    (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aminium group.

    (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-amine: Similar structure but without the oxalate salt.

Uniqueness

The uniqueness of (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate lies in its combination of a Boc-protected amino group and a cyclopentan-1-aminium core, along with the hydrogen oxalate salt. This combination provides specific chemical properties, such as enhanced stability and solubility, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-2-oxoacetate;[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAYXXHMFDTHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)[NH3+].C(=O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 2
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 3
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 4
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 5
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Reactant of Route 6
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate

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